molecular formula C14H25ClN2O3 B13450771 Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride

Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride

Cat. No.: B13450771
M. Wt: 304.81 g/mol
InChI Key: PRZOHGYYVZTEPP-UHFFFAOYSA-N
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Description

tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of the bicyclo[2.2.1]heptane scaffold under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C14H25ClN2O3

Molecular Weight

304.81 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-1'-carboxylate;hydrochloride

InChI

InChI=1S/C14H24N2O3.ClH/c1-12(2,3)19-11(17)16-8-14(9-16)13(7-15)5-4-10(6-13)18-14;/h10H,4-9,15H2,1-3H3;1H

InChI Key

PRZOHGYYVZTEPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)CN.Cl

Origin of Product

United States

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